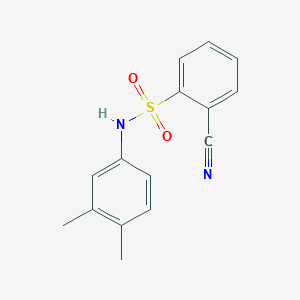

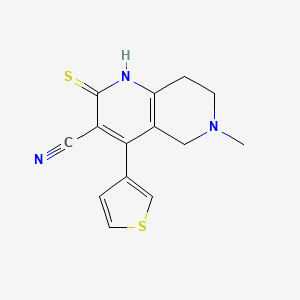

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives often involves the reaction between dimethylphenyl amine and benzenesulfonyl chloride in an aqueous basic medium, followed by further treatment with various alkyl/aralkyl halides. This process yields a series of derivatives that have been structurally characterized and analyzed for their properties and applications (Abbasi et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide and its derivatives is stabilized by extensive intra- and intermolecular hydrogen bonds. These structures feature the sulfonamide and carbamoyl groups involved in hydrogen bonding, leading to the formation of dimeric units, chains, or even macrocyclic rings, depending on the specific derivative. Such configurations underline the importance of hydrogen bonding in determining the structural stability and properties of these compounds (Siddiqui et al., 2008).

Chemical Reactions and Properties

2-Cyano-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives exhibit various chemical reactions, including interactions with chlorosulfonic acid to produce sterically hindered isomeric forms. These reactions are essential for understanding the chemical behavior and potential utility of these compounds in different applications. The structure of these isomers is organized as molecular crystals, with hydrogen bonds playing a crucial role in their stabilization (Rublova et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on "2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide" often involves its synthesis and structural characterization. For instance, a study focused on the synthesis, characterization, and evaluation of antibacterial, α-glucosidase inhibition, and hemolytic activities of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives. These compounds exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain molecules showing good inhibition of α-glucosidase enzyme, suggesting potential applications in managing diabetes or as antibacterial agents (Abbasi et al., 2016).

Antimicrobial Activity

The antibacterial properties of derivatives of "2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide" have been a significant area of research. Studies have synthesized various derivatives to test against a range of microbial strains, revealing moderate to high antibacterial activities. This suggests the potential use of these compounds in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2014).

Enzyme Inhibition

Research also extends to the enzyme inhibition capabilities of these compounds, particularly targeting enzymes like carbonic anhydrase. Such studies are crucial for discovering new therapeutic agents for diseases where enzyme regulation plays a critical role, such as glaucoma, epilepsy, or cancer. The derivatives of "2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide" have shown potent inhibitory effects on human carbonic anhydrase isozymes, opening avenues for new drug development (Gul et al., 2016).

Catalytic Applications

Additionally, some studies have explored the catalytic applications of compounds related to "2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide". For example, a sulfonated Schiff base dimethyltin(IV) coordination polymer was synthesized and used as a catalyst for Baeyer–Villiger oxidation, demonstrating the potential of such compounds in organic synthesis and industrial chemistry (Martins et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Cyanoacetamide-N-derivatives have drawn the attention of biochemists in the last decade due to the diverse biological activities reported for many derivatives of cyanoacetamide . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Eigenschaften

IUPAC Name |

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-7-8-14(9-12(11)2)17-20(18,19)15-6-4-3-5-13(15)10-16/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZISBXMGFUTCKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(3,4-dimethylphenyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)

![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)

![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)

![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)

![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)

![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)

![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)